Ascorbyl Palmitate

Description

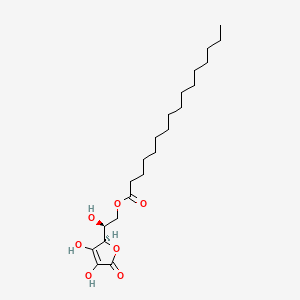

Structure

2D Structure

Properties

IUPAC Name |

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(24)28-16-17(23)21-19(25)20(26)22(27)29-21/h17,21,23,25-26H,2-16H2,1H3/t17-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQJMLQRFWZOBN-LAUBAEHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O7 | |

| Record name | ASCORBYL PALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041611 | |

| Record name | Ascorbyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or yellowish-white powder with a citrus-like odour, White or yellowish-white solid; Citrus-like odor; [HSDB] Faintly yellow powder; [MSDSonline] | |

| Record name | ASCORBYL PALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ascorbyl palmitate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, animal oil, and vegetable oil; slightly soluble in water | |

| Record name | Ascorbyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The National Formulary states that ascorbyl palmitate must contain between 95.0% and 100.5% of C22H3807, based on the dried weight. Depending on the method of manufacture, ascorbyl palmitate could contain stearic acid, because palmitic acid samples contain large quantities of stearic acid. | |

| Record name | Ascorbyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish white powder | |

CAS No. |

137-66-6 | |

| Record name | Ascorbyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascorbyl palmitate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ascorbic acid, 6-hexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ascorbyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-palmitoylascorbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASCORBYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN83US2B0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ascorbyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Between 107 °C and 117 °C, 112 °C | |

| Record name | ASCORBYL PALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ascorbyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Biophysical Interaction of Ascorbyl Palmitate with Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl palmitate (AP), a synthetic ester of ascorbic acid (Vitamin C) and palmitic acid, is a lipophilic antioxidant with wide applications in the food, cosmetic, and pharmaceutical industries. Its amphipathic nature allows it to readily partition into biological membranes, where it can exert significant biophysical effects and modulate cellular signaling pathways. This technical guide provides a comprehensive overview of the interaction of this compound with cell membranes, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on cellular signaling.

Data Presentation: Quantitative Analysis of this compound-Membrane Interactions

The interaction of this compound with lipid membranes has been quantified using various biophysical techniques. The following tables summarize key parameters, offering a comparative view of its behavior in different model systems.

| Parameter | Value | Lipid System | Technique | Reference |

| Partition Coefficient (Kp) | 1.5 x 105 | Dimyristoylphosphatidylcholine (DMPC) monolayers | Langmuir Monolayers | [1] |

| Gibbs Free Energy of Partitioning (ΔGp) | -6.7 kcal·mol-1 | Dimyristoylphosphatidylcholine (DMPC) monolayers | Langmuir Monolayers | [1] |

Table 1: Thermodynamic Parameters of this compound Partitioning into Lipid Monolayers. This data indicates a strong spontaneous partitioning of this compound into the lipid environment.

| Phospholipid | Molar Ratio (Lipid:AP) | ΔTm (°C) | Technique | Reference |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 1:1 | +18.5 | Variable Temperature Infrared Spectroscopy | |

| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) | 1:1 | +14.0 | Variable Temperature Infrared Spectroscopy | |

| 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) | 1:1 | +10.5 | Variable Temperature Infrared Spectroscopy |

Table 2: Effect of this compound on the Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) of Phospholipid Bilayers. The increase in Tm suggests that this compound stabilizes the gel phase of the lipid bilayers, likely through hydrogen bonding and van der Waals interactions.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's interaction with cell membranes.

Langmuir Monolayer Studies

Objective: To determine the surface pressure-area isotherm of this compound and its interaction with phospholipid monolayers.

Methodology:

-

A solution of this compound (1 mg/mL) is prepared in a chloroform/methanol (1:1, v/v) solvent mixture.

-

The subphase in the Langmuir-Blodgett trough is filled with an appropriate aqueous solution (e.g., ultrapure water, saline solution at a specific pH).

-

A known volume of the this compound solution is spread dropwise onto the subphase surface.

-

After allowing for solvent evaporation (typically 10-15 minutes), the monolayer is compressed by moving the barriers at a constant rate.

-

The surface pressure is measured as a function of the mean molecular area using a Wilhelmy plate or similar pressure sensor.

-

For mixed monolayers, a solution containing a mixture of this compound and a phospholipid (e.g., DMPC) at a known molar ratio is spread on the subphase.

Differential Scanning Calorimetry (DSC)

Objective: To measure the effect of this compound on the phase transition temperature of lipid vesicles.

Methodology:

-

Liposomes are prepared by hydrating a thin film of a phospholipid (e.g., DPPC) with or without this compound in an aqueous buffer.

-

The lipid dispersion is subjected to several freeze-thaw cycles and then extruded through polycarbonate filters of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles.

-

A known amount of the liposome suspension is hermetically sealed in an aluminum DSC pan. An empty pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 2 °C/min) over a defined temperature range (e.g., 10 °C to 60 °C).

-

The differential heat flow into the sample relative to the reference is recorded as a function of temperature to obtain a thermogram, from which the phase transition temperature (Tm) is determined.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To investigate the molecular interactions between this compound and phospholipid functional groups in a lipid bilayer.

Methodology:

-

A mixture of the phospholipid and this compound at a specific molar ratio is dissolved in a chloroform/methanol solvent mixture.

-

The solvent is evaporated under a stream of nitrogen to form a thin film.

-

The lipid film is hydrated with D₂O or H₂O to a final lipid concentration of ~20% (w/w).

-

The hydrated sample is placed between two CaF₂ windows separated by a Teflon spacer.

-

FTIR spectra are recorded at a specific resolution (e.g., 2 cm⁻¹) over a range of temperatures, encompassing the phase transition of the lipid.

-

Analysis of the spectra focuses on the vibrational frequencies of specific functional groups, such as the carbonyl (C=O) and phosphate (PO₂⁻) groups of the phospholipid and the hydroxyl (-OH) and carbonyl (C=O) groups of this compound, to deduce intermolecular interactions.

Signaling Pathways and Molecular Interactions

This compound's incorporation into cell membranes can influence intracellular signaling cascades, particularly those related to oxidative stress and cellular responses to stimuli like ultraviolet (UV) radiation.

Modulation of UVB-Induced Signaling in Keratinocytes

This compound has been shown to have a dual role in the response of keratinocytes to UVB radiation. It can act as an antioxidant, reducing reactive oxygen species (ROS), but its palmitate moiety can also contribute to lipid peroxidation under certain conditions. This leads to a complex modulation of downstream signaling pathways.

Figure 1: this compound's dual role in UVB-induced signaling in keratinocytes.

Inhibition of the NLRP3 Inflammasome

Recent studies have indicated that this compound can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This inhibition is attributed to its ability to scavenge mitochondrial reactive oxygen species (mitoROS) and block the interaction between NLRP3 and NEK7, a critical step in inflammasome assembly.

Figure 2: Inhibition of the NLRP3 inflammasome by this compound.

Experimental Workflow for Studying Signaling Pathways

The following diagram outlines a general workflow for investigating the effects of this compound on a specific signaling pathway.

Figure 3: General experimental workflow for studying signaling pathway modulation.

Conclusion

This compound's interaction with cell membranes is a multifaceted process with significant biophysical and cellular consequences. Its ability to intercalate into the lipid bilayer leads to a stabilization of the membrane's gel phase. Furthermore, its presence within the membrane allows it to modulate key signaling pathways involved in cellular stress responses and inflammation. The provided quantitative data, detailed experimental protocols, and visual representations of signaling pathways offer a robust foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Further research is warranted to elucidate the precise molecular targets of this compound within these signaling cascades to fully understand its mechanism of action.

References

Ascorbyl Palmitate: A Deep Dive into its Mechanism of Action for Preventing Lipid Peroxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl palmitate, a synthetic ester of ascorbic acid (Vitamin C) and palmitic acid, is a lipophilic antioxidant with significant applications in the food, pharmaceutical, and cosmetic industries.[1] Its amphipathic nature, combining a hydrophilic ascorbyl head group and a lipophilic palmitoyl tail, allows it to effectively inhibit lipid peroxidation in various systems, from bulk oils to biological membranes.[1] This technical guide provides a comprehensive overview of the core mechanisms by which this compound prevents lipid peroxidation, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action

This compound's primary role in preventing lipid peroxidation stems from its ability to act as a chain-breaking antioxidant. It readily donates a hydrogen atom from its ascorbyl moiety to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction and forming a more stable, less reactive ascorbyl radical.

A crucial aspect of this compound's efficacy lies in its synergistic interaction with α-tocopherol (Vitamin E), the primary lipid-soluble antioxidant in biological membranes. When α-tocopherol scavenges a lipid peroxyl radical, it is converted into a tocopheroxyl radical. This compound, positioned at the lipid-water interface, can regenerate α-tocopherol by donating a hydrogen atom to the tocopheroxyl radical, thus restoring its antioxidant capacity.[2] This recycling of Vitamin E significantly enhances the overall antioxidant protection of the lipid phase.

Quantitative Data on Efficacy

The antioxidant efficacy of this compound, both alone and in synergy with other antioxidants, has been quantified in numerous studies. The following tables summarize key findings from research on its ability to inhibit lipid peroxidation in various lipid systems.

| Lipid System | Antioxidant(s) & Concentration(s) | Oxidation Conditions | Key Findings | Reference |

| Cottonseed & Olive Oil | 400 ppm this compound (AP) | Storage at 60°C for 28 days | Oils with AP had significantly lower Peroxide Values (PV) and Malonaldehyde (MAD) content compared to controls. AP also showed a protective effect on α-tocopherol. | [3][4][5] |

| Sunflower Oil | 0-1000 mg/kg this compound (AP) | Storage at 40-80°C for 28 days | AP significantly reduced peroxide and hexanal formation. The optimal concentration for enhancing oxidative stability was found to be 400 mg/kg. | [6][7] |

| Cooked Minced Turkey | 200 ppm Tocopherols + this compound | Cold storage (5°C) for 9 days | A synergistic effect was observed, with the combination showing a greater reduction in TBARS values over time compared to tocopherols alone. TBARS values were reduced from 270 µmol/kg (control) to 50 µmol/kg. | [8] |

| Triacylglycerols of Sunflower Oil (TGSO) | 1.0 mM DL-α-tocopherol (TOH) + this compound (AscPH) | Autoxidation | The highest synergism (55.4%) was observed at a TOH:AscPH ratio of 1:10. | [9][10] |

| Deep-fat Fried Seafood (Squid, Hoki, Prawn) | Hydroxytyrosol vs. α-Tocopherol vs. This compound | Deep-fat frying and refrigerated storage | This compound was more effective than α-tocopherol but less effective than hydroxytyrosol in suppressing lipid oxidation (measured by POV, p-AV, and TBARS). | [11] |

| Riboflavin Photosensitized Oil-in-Water Emulsions | 1.0 mM α-tocopherol, Trolox, Ascorbic Acid, and this compound | Visible light irradiation for 32 hours | Lipophilic antioxidants (α-tocopherol and this compound) showed antioxidant properties, while their hydrophilic counterparts (Trolox and ascorbic acid) acted as prooxidants in this system. | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data summary, providing a framework for reproducing and building upon this research.

Determination of Peroxide Value (PV) and Malonaldehyde (MAD) in Oils

Objective: To quantify the primary (hydroperoxides) and secondary (malonaldehyde) oxidation products in oils treated with this compound.

Materials:

-

Cottonseed oil or olive oil

-

This compound (400 ppm)

-

Acetic acid-chloroform solution

-

Saturated potassium iodide solution

-

Starch indicator solution

-

Standardized sodium thiosulfate solution

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent

Procedure:

-

Sample Preparation: Prepare oil samples with and without 400 ppm of this compound.

-

Accelerated Oxidation: Store the oil samples in an oven at 60°C for a period of 28 days.

-

Peroxide Value (PV) Determination:

-

Weigh 5 g of the oil sample into a flask.

-

Add 30 mL of acetic acid-chloroform solution and swirl to dissolve.

-

Add 0.5 mL of saturated potassium iodide solution.

-

Allow the solution to stand for 1 minute with occasional shaking.

-

Add 30 mL of distilled water and 1 mL of starch indicator solution.

-

Titrate the liberated iodine with standardized sodium thiosulfate solution until the blue color disappears.

-

Calculate the peroxide value (meq O₂/kg oil).

-

-

Malonaldehyde (MAD) Content (TBARS Assay):

-

Mix a known amount of the oil sample with a solution of trichloroacetic acid.

-

Centrifuge the mixture to precipitate proteins.

-

Add thiobarbituric acid reagent to the supernatant.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 30 minutes) to develop a pink color.

-

Measure the absorbance of the solution at 532 nm.

-

Calculate the MAD content based on a standard curve of malondialdehyde.[13]

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay in Meat

Objective: To assess the extent of lipid peroxidation in cooked meat by measuring TBARS.

Materials:

-

Cooked minced turkey

-

Tocopherols (200 ppm)

-

This compound

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

1,1,3,3-tetraethoxypropane (TEP) for standard curve

Procedure:

-

Sample Preparation: Prepare batches of cooked minced turkey: a control with no antioxidants, one with 200 ppm tocopherols, and one with 200 ppm tocopherols and this compound.

-

Storage: Store the samples at 5°C for 9 days.

-

TBARS Assay:

-

Homogenize a 10 g sample of meat with distilled water.

-

Add a solution of TCA to the homogenate and filter.

-

Mix the filtrate with TBA reagent.

-

Heat the mixture in a boiling water bath for 15 minutes.

-

Cool the samples and measure the absorbance at 532 nm.

-

Prepare a standard curve using TEP.

-

Express the results as mg of malondialdehyde per kg of meat.[14][15][16]

-

DPPH Radical Scavenging Activity Assay

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Assay:

-

Add a methanolic solution of DPPH to each concentration of the this compound solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm against a blank.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[17]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described in this guide.

Caption: The chain reaction mechanism of lipid peroxidation.

Caption: this compound's free radical scavenging action.

Caption: Synergistic antioxidant action of this compound and α-tocopherol.

Caption: Experimental workflow for the TBARS assay.

Conclusion

This compound is a versatile and effective antioxidant for the prevention of lipid peroxidation. Its efficacy is attributed to its amphipathic nature, which allows it to function at the lipid-water interface, its ability to directly scavenge lipid peroxyl radicals, and its crucial role in regenerating α-tocopherol. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to understand, evaluate, and utilize this compound in their respective fields. The synergistic relationship with other antioxidants, particularly Vitamin E, highlights the potential for developing highly effective antioxidant systems for a wide range of applications.

References

- 1. How this compound Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]

- 2. Screening of highly effective mixed natural antioxidants to improve the oxidative stability of microalgal DHA-rich oil - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10312H [pubs.rsc.org]

- 3. Effect of this compound on oxidative stability of chemically interesterified cottonseed and olive oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound on Oxidative Stability of Chemically Interesterified Cottonseed and Olive Oils [gcris.yyu.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation the kinetic of peroxide and hexanal formation in this compound incorporated sunflower oil during accelerated oxidation | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 8. Antioxidant synergism between tocopherols and this compound in cooked, minced turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. The Inhibitory Effects of Hydroxytyrosol, α-Tocopherol and this compound on Lipid Peroxidation in Deep-Fat Fried Seafood [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tbars thiobarbituric acid: Topics by Science.gov [science.gov]

- 15. h-h-c.com [h-h-c.com]

- 16. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A New Approach for Increasing this compound Stability by Addition of Non-irritant Co-antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of Ascorbyl Palmitate Orientation in Phospholipid Monolayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of ascorbyl palmitate's orientation within phospholipid monolayers. This compound, a lipophilic derivative of Vitamin C, is a widely used antioxidant in pharmaceutical and cosmetic formulations. Its efficacy is intimately linked to its interaction with and orientation within cell membranes. Understanding this at a molecular level through theoretical modeling is crucial for the rational design of drug delivery systems and for elucidating its mechanism of action.

This guide outlines the key experimental data that informs such models, details the methodologies for both experimental and computational approaches, and presents a logical workflow for a typical theoretical modeling study.

Core Concepts and Experimental Foundations

The orientation of this compound (ASC16) in a phospholipid monolayer is governed by a complex interplay of electrostatic and hydrophobic interactions. Experimental techniques like Langmuir trough measurements provide the foundational data for building and validating theoretical models.

Langmuir Monolayer Studies

Langmuir trough experiments are critical for characterizing the behavior of ASC16 at an air-water interface and its interaction with phospholipid monolayers. These experiments yield pressure-area (π-A) isotherms, which reveal the phase behavior of the monolayer.

Key Experimental Observations:

-

Phase Transitions: ASC16 monolayers exhibit phase transitions from a liquid-expanded (LE) to a liquid-condensed (LC) or crystalline phase, depending on the subphase pH and salt concentration[1][2][3].

-

Molecular Tilting: In the highly packed crystalline phase, ASC16 molecules are tilted[1][2].

-

Penetration into Phospholipid Monolayers: ASC16 readily penetrates phospholipid monolayers, with the kinetics of this process being dependent on the fluidity of the lipid membrane[4][5].

-

Hydrogen Bonding: Infrared spectroscopy studies have shown that the ascorbyl headgroup of ASC16 can form hydrogen bonds with the ester carbonyl group of phospholipids like dipalmitoylphosphatidylcholine (DPPC)[6].

Quantitative Thermodynamic Data

The interaction of ASC16 with phospholipid monolayers has been quantified, providing key parameters for computational models.

| Parameter | Value | Phospholipid | Conditions | Reference |

| Partition Coefficient (Kp) | 1.5 x 105 | DMPC | Saline subphase, pH 5 | [4][5] |

| Gibbs Free Energy of Penetration (ΔGp) | -6.7 kcal·mol-1 | DMPC | Saline subphase, pH 5 | [4][5] |

| Mean Molecular Area (MMA) in penetrated monolayer | ~27 Å2/molecule | DMPC | 70 mol% ASC16, 30 mN/m | [4] |

Methodologies for Theoretical Modeling

A robust theoretical model of ASC16 orientation in a phospholipid monolayer typically involves all-atom molecular dynamics (MD) simulations. This approach allows for the explicit simulation of the interactions between ASC16, phospholipids, and the aqueous subphase.

Experimental Protocols

-

Trough Preparation: A Langmuir trough is filled with a subphase of defined composition (e.g., saline solution at a specific pH). The surface is cleaned by aspiration.

-

Monolayer Formation: A solution of the lipid (e.g., DPPC) and/or ASC16 in a volatile solvent (e.g., chloroform/methanol) is spread dropwise onto the subphase surface. The solvent is allowed to evaporate.

-

Compression: The monolayer is compressed by movable barriers at a constant rate, while the surface pressure (π) is measured using a Wilhelmy plate.

-

Data Acquisition: The surface pressure is recorded as a function of the mean molecular area (A) to generate a π-A isotherm.

-

Setup: A BAM instrument is mounted over the Langmuir trough.

-

Imaging: A p-polarized laser is directed at the air-water interface at the Brewster angle.

-

Analysis: The reflected light, which is sensitive to changes in the refractive index and thickness of the monolayer, is captured by a CCD camera to visualize the morphology and phase behavior of the monolayer during compression.

Computational Protocol: Molecular Dynamics Simulation

The following outlines a typical workflow for an all-atom MD simulation of ASC16 in a DPPC monolayer.

MD Simulation Workflow

-

Parameterization of this compound:

-

Method: This involves obtaining the molecular geometry of ASC16 through quantum mechanical (QM) calculations (e.g., using Gaussian with a basis set like 6-31G*).

-

Partial atomic charges are then derived, typically by fitting to the electrostatic potential (ESP) calculated by the QM method.

-

Bonded and van der Waals parameters are often determined by analogy to similar chemical groups already present in the chosen force field (e.g., ester, alcohol, and alkane parameters from the CHARMM36 lipid force field)[4][7].

-

Building the Monolayer System:

-

A pre-equilibrated phospholipid monolayer (e.g., DPPC) is used as a starting point.

-

A specified number of phospholipid molecules are replaced with the parameterized ASC16 molecules to achieve the desired molar ratio.

-

The system is placed in a simulation box with periodic boundary conditions, creating an interface between the monolayer and a vacuum slab.

-

-

Solvation and Ionization:

-

The simulation box is filled with a water model (e.g., TIP3P) on the side of the phospholipid headgroups to create the aqueous subphase.

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and achieve a physiological salt concentration.

-

-

Energy Minimization:

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries introduced during the building process.

-

-

Equilibration:

-

The system is gradually heated to the target temperature (e.g., 298 K) under constant volume (NVT) conditions, with restraints on the heavy atoms of the lipids and ASC16 to allow the water to equilibrate.

-

The restraints are then removed, and the system is equilibrated under constant pressure and temperature (NPT) conditions to allow the monolayer to relax to its equilibrium surface area.

-

-

Production MD:

-

A long simulation (typically hundreds of nanoseconds) is run under NPT conditions to generate a trajectory for analysis.

-

Data Presentation and Analysis

The trajectory from the production MD simulation is analyzed to extract quantitative data on the orientation and interactions of ASC16.

Orientational Analysis

The orientation of the ASC16 molecule relative to the monolayer normal (the z-axis) is a key output. This is typically quantified by calculating the angle of specific vectors within the molecule with respect to the z-axis.

Orientational Analysis Diagram

Key Metrics from Simulation:

| Metric | Description | Expected Outcome |

| Tilt Angle of Palmitate Tail (θtail) | The angle between the vector along the palmitate chain and the monolayer normal. | A small angle, indicating the hydrophobic tail is embedded in the lipid core, perpendicular to the interface. |

| Orientation of Ascorbyl Ring (θring) | The angle between the normal vector of the ascorbyl ring and the monolayer normal. | A larger angle, suggesting the polar headgroup lies relatively flat at the lipid-water interface to maximize hydrogen bonding. |

| Depth of Penetration | The average z-coordinate of the center of mass of the ascorbyl ring relative to the phosphate groups of the phospholipids. | The ascorbyl ring should be located at the interface, in the region of the phospholipid headgroups and glycerol backbones. |

Hydrogen Bond Analysis

The number and lifetime of hydrogen bonds between the hydroxyl groups of the ASC16 ascorbyl ring and the acceptor groups on the phospholipids (e.g., phosphate and carbonyl oxygens) and water molecules are calculated. This analysis validates the model against spectroscopic data and quantifies the key interactions stabilizing the orientation of ASC16.

Conclusion

Theoretical modeling, specifically all-atom molecular dynamics simulations, provides an invaluable tool for understanding the orientation and interaction of this compound within phospholipid monolayers at an atomistic level. By integrating experimental data from techniques like Langmuir trough measurements and infrared spectroscopy, a robust and predictive model can be developed. Such models are instrumental for the rational design of more effective drug delivery systems and for advancing our fundamental understanding of how antioxidants function at biological interfaces.

References

- 1. This compound interaction with phospholipid monolayers: electrostatic and rheological preponderancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Development of the CHARMM Force Field for Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OPLS - Wikipedia [en.wikipedia.org]

- 6. CHARMM All-Atom Additive Force Field for Sphingomyelin: Elucidation of Hydrogen Bonding and of Positive Curvature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ascorbyl palmitate pro-oxidant versus antioxidant activity under different conditions

<Ascorbyl Palmitate: A Technical Guide to its Pro-oxidant and Antioxidant Duality

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (AP), a fat-soluble ester of ascorbic acid (Vitamin C), is widely utilized as an antioxidant in the food, pharmaceutical, and cosmetic industries.[1][2] Its lipophilic nature allows for effective integration into lipid-rich environments such as cell membranes, offering protection against oxidative damage.[3][4][5] However, the activity of this compound is not exclusively antioxidant. Under specific conditions, it can exhibit pro-oxidant behavior, a critical consideration for formulation and drug development. This guide provides an in-depth analysis of the factors governing this dual activity, supported by quantitative data, experimental protocols, and mechanistic diagrams.

The Antioxidant Mechanism of this compound

This compound's primary antioxidant function lies in its ability to donate electrons to neutralize free radicals, thereby inhibiting the chain reactions that lead to oxidative damage.[5] This is particularly effective in preventing lipid peroxidation.[4][6]

Key Antioxidant Actions:

-

Radical Scavenging: this compound directly scavenges reactive oxygen species (ROS), such as hydroxyl radicals (OH•).[1][4][7] Studies have shown it to be highly efficient in this role.[1][7]

-

Synergy with Vitamin E: this compound demonstrates a significant synergistic effect with α-tocopherol (Vitamin E).[8][9][10] It regenerates Vitamin E from its tocopheroxyl radical form, allowing it to continue its antioxidant function.[3][8][9] This recycling process enhances the overall protection of lipid membranes.[9]

The Pro-oxidant Mechanism of this compound

The transition of this compound from an antioxidant to a pro-oxidant is critically dependent on the presence of transition metal ions, particularly iron (Fe) and copper (Cu).[10][11][12][13]

The Fenton Reaction: In the presence of metal ions like Fe³⁺, this compound can act as a reducing agent, converting Fe³⁺ to Fe²⁺.[14][15] This reduced iron can then participate in the Fenton reaction, reacting with hydrogen peroxide (H₂O₂) to produce the highly reactive and damaging hydroxyl radical (OH•).[12][14][15]

Factors Influencing Pro-oxidant Activity:

-

Presence of Transition Metals: The presence of free iron and copper ions is a primary driver of pro-oxidant activity.[10][11][12][13]

-

High Concentrations: At high concentrations, this compound may be more likely to exhibit pro-oxidant effects.[6][16][17]

-

Redox Potential of the Environment: The overall redox state of the cellular or formulation environment can influence its behavior.[11][12]

-

UV Radiation: In some contexts, such as in keratinocytes exposed to UVB radiation, this compound has been shown to promote lipid peroxidation and cytotoxicity, despite also reducing intracellular ROS.[18][19][20][21]

Mechanistic Pathway: The Antioxidant vs. Pro-oxidant Switch

The following diagram illustrates the pivotal conditions that determine whether this compound will act as a protective antioxidant or a detrimental pro-oxidant.

Caption: Conditions dictating the functional switch of this compound.

Quantitative Data Summary

The efficacy of this compound as an antioxidant and its potential for pro-oxidant activity can be quantified. The following tables summarize key data from various studies.

Table 1: Antioxidant Efficacy of this compound

| System/Model | AP Concentration | Effect | Reference |

| Sunflower Oil (Accelerated Oxidation) | 400 mg/kg | Increased oxidative stability, higher tocopherol content, lower peroxide values. | [22] |

| Bovine Serum Albumin (BSA) Polymerization | Varied (µM range) | Inhibited OH• radical-induced polymerization. | [1] |

| Cultured Myocardial Cells | 10 µg/ml | Increased arachidonic acid at the membrane level in the presence of oxidized fats. | [23] |

| Microalgal DHA-rich oil | 0.01% (w/w) with Vit E | Synergistic effect, improved antioxidant value by 57.75%. | [8] |

Table 2: Conditions Leading to Pro-oxidant Activity

| System/Model | AP Concentration | Other Conditions | Observed Pro-oxidant Effect | Reference |

| In vitro chemical systems | High (millimolar) | Presence of free iron (Fe³⁺) or copper (Cu²⁺) ions. | Reduction of metal ions, leading to the generation of free radicals via the Fenton reaction. | [12][14][15] |

| Human Keratinocytes | 1, 5, or 25 µM | UVB irradiation (200 J/m²) | Promoted UVB-induced lipid peroxidation and cytotoxicity. | [18][20] |

| Pharmaceutical Formulations | High | Presence of metal ions. | Potential for pro-oxidant behavior; mitigated by chelating agents like EDTA. | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for assessing the dual nature of this compound. Below are summarized protocols for common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Principle: In the presence of an antioxidant that can donate a hydrogen atom, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.[24]

-

Reagents:

-

Procedure (General):

-

Prepare a stock solution of DPPH in methanol.[25]

-

Prepare various concentrations of the this compound sample.

-

Add a specific volume of the this compound solution to a specific volume of the DPPH solution.

-

Incubate the mixture in the dark for a defined period (e.g., 30 minutes).[24]

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.[25]

-

A control sample (without the antioxidant) is measured for comparison.

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[26]

Lipid Peroxidation Assay (e.g., TBARS Assay)

This assay measures the end products of lipid peroxidation, such as malondialdehyde (MDA), to assess oxidative damage to lipids.

-

Principle: MDA, a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

-

Reagents:

-

Lipid source (e.g., liposomes, tissue homogenate, or oil).

-

Peroxidation inducer (e.g., Fe²⁺/H₂O₂ for Fenton reaction).

-

This compound test solution.

-

Thiobarbituric acid (TBA) solution.

-

Trichloroacetic acid (TCA) solution.

-

-

Procedure (General):

-

Incubate the lipid source with the peroxidation inducer in the presence and absence of this compound.

-

Stop the reaction by adding TCA to precipitate proteins.

-

Centrifuge the mixture and collect the supernatant.

-

Add TBA solution to the supernatant and heat (e.g., at 95°C for 60 minutes).

-

Cool the samples and measure the absorbance of the resulting pink chromogen at ~532 nm.

-

-

Data Analysis: The concentration of thiobarbituric acid reactive substances (TBARS) is calculated using an extinction coefficient for the MDA-TBA complex. The inhibitory effect of this compound is determined by comparing the TBARS levels in samples with and without the compound.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the effect of this compound on induced lipid peroxidation.

Caption: A generalized workflow for a TBARS-based lipid peroxidation assay.

Conclusion and Implications

This compound is a versatile compound with a context-dependent dual role. While it is a potent antioxidant, particularly effective in lipid-rich systems and in synergy with Vitamin E, its pro-oxidant potential cannot be overlooked.[8][23] For researchers, scientists, and drug development professionals, understanding the conditions that govern this switch is paramount. The presence of transition metals and high local concentrations are key factors that can shift its function towards a detrimental pro-oxidant activity.[6][10][13] Therefore, in formulation development, careful consideration must be given to the concentration of this compound used and the potential for metal ion contamination. The use of chelating agents may be a prudent strategy to mitigate pro-oxidant risk and ensure that this compound functions as an effective and safe antioxidant.[6]

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. welltchemicals.com [welltchemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. How this compound Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]

- 7. The hydroxyl free radical reactions of this compound as measured in various in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening of highly effective mixed natural antioxidants to improve the oxidative stability of microalgal DHA-rich oil - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10312H [pubs.rsc.org]

- 9. btsa.com [btsa.com]

- 10. Why is this compound added to supplements? - YTBIO [m.key-healthy.com]

- 11. brieflands.com [brieflands.com]

- 12. researchgate.net [researchgate.net]

- 13. A New Approach for Increasing this compound Stability by Addition of Non-irritant Co-antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two Faces of Vitamin C—Antioxidative and Pro-Oxidative Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. THE FENTON REACTION: pro-oxydant role of vitamin C [flipper.diff.org]

- 16. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant and pro-oxidant activity of Vitamin C in oral environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Vitamin C derivative this compound promotes ultraviolet-B-induced lipid peroxidation and cytotoxicity in keratinocytes. | Semantic Scholar [semanticscholar.org]

- 20. Vitamin C derivative this compound promotes ultraviolet-B-induced lipid peroxidation and cytotoxicity in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 22. Effect of this compound on oxidative stability of chemically interesterified cottonseed and olive oils - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of vitamin E and this compound on cultured myocardial cells exposed to oxidized fats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. iomcworld.com [iomcworld.com]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Ascorbyl Palmitate Using Immobilized Lipase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascorbyl palmitate, an ester of ascorbic acid (Vitamin C) and palmitic acid, is a widely utilized antioxidant in the food, cosmetic, and pharmaceutical industries.[1][2][3] Its amphipathic nature allows it to be effective in both aqueous and lipid phases. The enzymatic synthesis of this compound using immobilized lipases presents a green and efficient alternative to traditional chemical methods, offering milder reaction conditions and easier product purification.[1][2][3] This document provides detailed protocols and comparative data for the synthesis of this compound using various immobilized lipases.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, providing a comparative overview of different lipases, supports, and reaction conditions.

Table 1: Comparison of Different Immobilized Lipases and Reaction Conditions for this compound Synthesis

| Lipase Source | Immobilization Support/Method | Solvent | Temperature (°C) | Ascorbic Acid:Palmitic Acid Molar Ratio | Reaction Time (h) | Yield (%) | Reference |

| Candida antarctica (Novozym 435) | Acrylic Resin | 2-methyl-2-butanol | 55 | 1:8 | Not Specified | 81 | [1][2][3] |

| Pseudomonas stutzeri | Octyl Silica | 2-methyl-2-butanol | 45 | 1:5 | Not Specified | Not Specified | [1][2] |

| Commercial Lipase (Lipolase 100L) | Celite 545 (adsorption & glutaraldehyde cross-linking) | Dimethylsulfoxide (DMSO) | 75 | 1:2.5 | 18 | 80 | [4] |

| Candida antarctica (PyCal) | Not Specified | tert-butyl alcohol | 70 | 1:5 | 17 | ~67 | [5] |

| Thermomyces lanuginosus | Not Specified | tert-pentanol:DMSO (9:1 v/v) | 50 | 1:11 | 18 | 66.44 | [6][7] |

| Candida antarctica (Lipozyme 435) | Acrylic Resin | Acetone | 55 | 1:8 | Not Specified | >80 | [8] |

Table 2: Effect of Key Parameters on this compound Synthesis Yield

| Parameter | Variation | Effect on Yield | Reference |

| Temperature | 55°C vs. higher/lower | Optimal at 55°C for Novozym 435, with yield decreasing at other temperatures.[1][2][3] For Lipolase 100L, optimum was 75°C.[4] | [1][2][3][4] |

| Substrate Molar Ratio (AA:PA) | 1:8 vs. other ratios | A higher concentration of palmitic acid (1:8) significantly increased the yield for Novozym 435.[1][2][3] | [1][2][3] |

| Molecular Sieves | With vs. Without | Addition of molecular sieves (e.g., 3Å or 4Å) to remove water by-product enhanced the ester yield significantly, up to 80% in one study.[2][4][6] | [2][4][6] |

| Solvent | 2-methyl-2-butanol vs. Acetone | Both solvents showed high yields, but the operational stability of the catalyst was better in 2-methyl-2-butanol.[8] | [8] |

| Enzyme Concentration | 5.8 g/L vs. other concentrations | Optimized enzyme concentration is crucial; for Thermomyces lanuginosus lipase, 5.8 g/L was found to be optimal.[6][7] | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the immobilization of lipase and the subsequent enzymatic synthesis of this compound.

Protocol 1: Immobilization of Lipase on Celite 545

This protocol is based on the surface adsorption and cross-linking method.[4]

Materials:

-

Commercial Lipase (e.g., Lipolase 100L)

-

Celite 545

-

Phosphate Buffer (pH 8.5)

-

Glutaraldehyde solution (1%)

-

Acetone

-

Magnetic stirrer

-

Vacuum desiccator

Procedure:

-

Add 2.0 g of Celite 545 to 5 mL of lipase solution.

-

Stir the mixture continuously for 1 hour at room temperature using a magnetic stirrer.

-

To the mixture, add 20 mL of chilled acetone and filter the resulting suspension.

-

Wash the filtered immobilized lipase twice with 20 mL of acetone.

-

Expose the Celite-bound lipase to a 1% glutaraldehyde solution for cross-linking.

-

Dry the final immobilized lipase preparation in a vacuum desiccator for 4 hours.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the general procedure for the esterification reaction in an organic solvent.

Materials:

-

Immobilized Lipase (e.g., Novozym 435 or lab-prepared)

-

L-Ascorbic Acid

-

Palmitic Acid

-

Organic Solvent (e.g., 2-methyl-2-butanol, acetone, or tert-butyl alcohol)

-

Molecular Sieves (3Å or 4Å, activated)

-

Orbital shaker or magnetic stirrer with heating

-

Reaction vessel (e.g., screw-capped flasks)

Procedure:

-

To a reaction vessel, add the desired amounts of L-ascorbic acid and palmitic acid. A common molar ratio is 1:8 (ascorbic acid:palmitic acid).[1][2][3]

-

Add the appropriate volume of the selected organic solvent (e.g., 5 mL).

-

Add the immobilized lipase to the mixture. The enzyme concentration can be optimized, with a typical starting point being around 12 g/L.[2]

-

Add molecular sieves to the reaction mixture at a concentration of approximately 14-50 g/L to adsorb the water produced during the reaction.[2][6]

-

Seal the reaction vessel and place it in an orbital shaker or on a heated magnetic stirrer.

-

Set the reaction temperature (e.g., 55°C) and agitation speed (e.g., 150 rpm).[1][2][3]

-

Allow the reaction to proceed for the desired duration (e.g., 18-24 hours). The reaction progress can be monitored by taking samples at different time intervals and analyzing them using HPLC.[4]

Protocol 3: Purification of this compound

This protocol describes a general purification procedure based on recrystallization.[9][10]

Materials:

-

Reaction mixture containing this compound

-

Toluene

-

Ethanol (e.g., 90-96%)

-

Ice bath

-

Filtration apparatus

Procedure:

-

After the reaction, filter to remove the immobilized enzyme for reuse.

-

Slowly pour the reaction solution into an ice bath containing water to precipitate the crude product.

-

If an organic solvent like toluene was used for extraction, add water to the toluene layer to induce crystallization, then filter to obtain the filter cake.[9][10]

-

Wash the crude product (filter cake) with water until the pH of the filtrate is neutral (pH 6-7).[9][10]

-

Dry the crude this compound.

-

Perform recrystallization of the crude product using ethanol to obtain the purified this compound.[9][10]

Protocol 4: Analysis of this compound by HPLC

This protocol provides a general method for the quantification of this compound.[11][12]

Instrumentation & Conditions:

-

HPLC System: With UV detector

-

Column: C18 or other suitable reverse-phase column

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v) or methanol and a phosphate buffer.[11]

Procedure:

-

Prepare standard solutions of this compound and ascorbic acid in the mobile phase or a suitable solvent.

-

Generate a calibration curve by injecting known concentrations of the standards.

-

Dilute a sample of the reaction mixture with the mobile phase and filter it through a 0.45 µm membrane filter before injection.

-

Inject the prepared sample into the HPLC system.

-

Quantify the amount of this compound and unreacted ascorbic acid by comparing the peak areas with the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the enzymatic reaction mechanism.

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

- 1. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 2. Synthesis with Immobilized Lipases and Downstream Processing of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis with Immobilized Lipases and Downstream Processing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of enzymatic synthesis of L-ascorbyl palmitate by solvent engineering and statistical experimental designs - 南京工业大学 [pure.njtech.edu.cn]

- 8. mdpi.com [mdpi.com]

- 9. CN103254160B - A kind of method of separation and purification this compound from direct esterification reaction solution - Google Patents [patents.google.com]

- 10. CN103254160A - Method for separating and purifying vitamin C palmitate from reaction liquid of direct esterification method - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. magistralbr.caldic.com [magistralbr.caldic.com]

Application Notes and Protocols for the Preparation of Ascorbyl Palmitate-Loaded Liposomes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and characterization of ascorbyl palmitate-loaded liposomes, intended for use in drug delivery studies. The protocols outlined below utilize the thin-film hydration method followed by extrusion to produce unilamellar vesicles with encapsulated this compound.

Introduction

This compound, a lipophilic ester of ascorbic acid (Vitamin C), is a potent antioxidant with applications in dermatology and cancer therapy.[1][2] However, its efficacy can be limited by its poor solubility and instability. Encapsulation within liposomes, which are microscopic vesicles composed of a lipid bilayer, offers a promising strategy to enhance the stability, solubility, and targeted delivery of this compound.[1][3][4] This document provides detailed protocols for the formulation and characterization of this compound-loaded liposomes, establishing a foundation for further in vitro and in vivo drug delivery studies.

Experimental Protocols

Materials and Equipment

-

Lipids: Phosal® (phosphatidylcholine-based formulation), this compound

-

Solvents: Chloroform, Methanol (HPLC grade)

-

Buffers: Phosphate Buffered Saline (PBS, pH 7.4)

-

Reagents: Protamine sulfate solution (10 mg/mL)

-

Equipment: Rotary evaporator, Bath sonicator, Extruder with polycarbonate membranes (0.2 µm and 0.1 µm pore sizes), Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer), High-Performance Liquid Chromatography (HPLC) system with a UV detector, Centrifuge, Dialysis tubing (e.g., MWCO 12-14 kDa), Magnetic stirrer, Glass vials, Syringes, and Filters.

Liposome Preparation: Thin-Film Hydration and Extrusion

The thin-film hydration method is a widely used technique for the preparation of liposomes.[5][6][7] This is followed by extrusion to reduce the size and lamellarity of the vesicles, resulting in a homogenous population of unilamellar liposomes.[7]

Protocol:

-

Lipid Film Formation:

-

Dissolve this compound and Phosal® in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Rotate the flask at a constant speed in a water bath set above the lipid transition temperature to evaporate the organic solvent.

-

Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.

-

Dry the film further under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding a predetermined volume of phosphate-buffered saline (PBS, pH 7.4).

-

Agitate the flask by hand or on a bath sonicator to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension sequentially through polycarbonate membranes with decreasing pore sizes, for example, twice through a 0.2 µm membrane followed by twice through a 0.1 µm membrane.[8]

-

The extrusion process should be carried out at a temperature above the lipid phase transition temperature.

-

The resulting translucent suspension contains this compound-loaded liposomes.

-

Store the liposomal suspension at 4°C for further characterization.

-

Characterization of this compound-Loaded Liposomes

Protocol:

-

Dilute the liposomal suspension with PBS (pH 7.4).

-

Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

-

Measure the zeta potential using the same instrument to assess the surface charge and stability of the liposomes.

-

Perform measurements in triplicate at a constant temperature (e.g., 25°C).

The encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.

Protocol:

-

Separation of Free Drug:

-

To separate the unencapsulated this compound, mix the liposomal suspension with an equal volume of protamine sulfate solution (10 mg/mL).[3][9]

-

Vortex the mixture for 1 minute to induce the aggregation of liposomes.

-

Centrifuge the mixture at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the aggregated liposomes.

-

-

Sample Preparation for HPLC:

-

Supernatant: Carefully collect the supernatant, which contains the free (unencapsulated) this compound. Filter the supernatant through a 0.22 µm syringe filter.

-

Pellet: Resuspend the pellet in methanol to disrupt the liposomes and release the encapsulated drug. Vortex thoroughly and centrifuge to remove any insoluble lipid debris. Collect the methanolic supernatant containing the encapsulated drug.

-

-

HPLC Analysis:

-

Quantify the amount of this compound in both the supernatant and the resuspended pellet using a validated HPLC method.

-

A typical HPLC system would consist of a C18 column and a UV detector set at an appropriate wavelength for this compound. The mobile phase could be a mixture of methanol and a buffer.

-

Calculate the Encapsulation Efficiency (EE%) using the following formula:

EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

The total amount of drug can be determined by disrupting a known volume of the original liposome suspension with methanol and analyzing it by HPLC.

-

An in vitro release study is performed to evaluate the rate at which the encapsulated drug is released from the liposomes over time. The dialysis bag method is a common technique for this purpose.

Protocol:

-

Place a known volume of the this compound-loaded liposome suspension into a dialysis bag (e.g., with a Molecular Weight Cut-Off of 12-14 kDa).

-

Immerse the sealed dialysis bag in a larger volume of a release medium (e.g., PBS at pH 7.4, potentially containing a small amount of a solubilizing agent to maintain sink conditions) in a beaker.

-

Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C).

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the collected samples for this compound content using HPLC.

-

Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Data Presentation

The quantitative data obtained from the characterization experiments should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: Physicochemical Properties of this compound-Loaded Liposomes

| Formulation Code | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| AP-Lipo-001 | e.g., 120.5 ± 2.3 | e.g., 0.15 ± 0.02 | e.g., -25.8 ± 1.5 | e.g., 92.02 ± 3.1[10] |

| ... | ... | ... | ... | ... |

Data should be presented as mean ± standard deviation for at least three independent batches.

Table 2: In Vitro Release Profile of this compound from Liposomes

| Time (hours) | Cumulative Release (%) |

| 1 | e.g., 5.2 ± 0.8 |

| 2 | e.g., 10.1 ± 1.2 |

| 4 | e.g., 18.5 ± 2.1 |

| 8 | e.g., 30.7 ± 3.5 |

| 12 | e.g., 45.3 ± 4.2 |

| 24 | e.g., 68.9 ± 5.6 |

Data should be presented as mean ± standard deviation for at least three independent experiments.

Logical Relationships and Signaling Pathways

While the primary focus of these notes is on the preparation and characterization of the delivery vehicle, it is important to consider the intended biological application. This compound, as a derivative of Vitamin C, is known to exert its effects through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in cell proliferation and inflammation. The liposomal delivery system is designed to enhance the bioavailability of this compound at the target site, thereby potentiating its therapeutic effects.

Conclusion

The protocols described in these application notes provide a comprehensive framework for the successful preparation and characterization of this compound-loaded liposomes. By following these detailed methodologies, researchers can produce consistent and well-characterized liposomal formulations suitable for a variety of drug delivery studies. The provided data tables and diagrams serve as a template for organizing and presenting experimental results in a clear and professional manner.

References

- 1. Phospholipids—the Basic Composition of Liposomes - CD Bioparticles Blog [cd-bioparticles.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 6. Phospholipid Composition Effects on Liposome Formation [eureka.patsnap.com]

- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes: Protocol for Incorporating Ascorbyl Palmitate into Topical Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl Palmitate is a synthetic, fat-soluble ester of ascorbic acid (Vitamin C) and palmitic acid.[1][2] This lipophilic nature allows it to be easily incorporated into lipid-based systems, offering enhanced stability compared to its water-soluble counterpart, L-ascorbic acid.[3][4] In cosmetic and pharmaceutical formulations, this compound is primarily utilized as an antioxidant to protect the product from oxidation and to mitigate oxidative stress on the skin.[3][5] Its functions include scavenging free radicals, supporting collagen synthesis, and reducing hyperpigmentation.[2][6]

These application notes provide a comprehensive protocol for the successful incorporation of this compound into various topical cosmetic formulations, along with methods to evaluate its stability and efficacy.

Physicochemical Properties of this compound

This compound is a white to yellowish powder.[6][7] Understanding its solubility and stability profile is critical for effective formulation.

| Property | Value | Reference |

| Appearance | White to yellowish white, practically odorless powder | [6][7] |

| Solubility | - Practically insoluble in water- Soluble in ethanol, oils (peanut, olive, sunflower)- Soluble in organic solvents (DMSO, DMF) | [6][7][8] |

| Melting Point | ~110-117 °C | |

| Typical Concentration | - As an antioxidant for formulation stability: 0.05% - 0.5%- As an active ingredient: 0.2% - 3.0% (can be up to 5%) | [7][9][10] |

| pH for Efficacy | Effective up to a pH of 6.0; easier to formulate than ascorbic acid which requires a pH < 3.5 | [1][6] |

| Storage | Preserve in airtight, opaque containers, protected from light at cool temperatures (8°C - 15°C) | [7][11] |

Formulation Protocols

Due to its lipophilic nature, this compound is best suited for oil-based or emulsion formulations.[7] Direct incorporation into purely aqueous systems is challenging.

Protocol for Incorporation into an Oil-in-Water (O/W) Emulsion (e.g., Cream, Lotion)

This protocol outlines the standard procedure for adding this compound to the oil phase of an emulsion.

Materials:

-

This compound

-

Oil phase components (e.g., Isopropyl Palmitate, Cetearyl Alcohol, Glyceryl Stearate)

-

Water phase components (e.g., Deionized Water, Glycerin)

-

Emulsifier(s) (e.g., Ceteareth-25)

-

Preservative (e.g., Phenoxyethanol)

-

Heat-resistant beakers

-

Homogenizer/mixer

-

Water bath or heating mantle

Procedure:

-

Prepare the Water Phase: In a beaker, combine all water-soluble ingredients. Heat to 75-80°C under gentle mixing until all components are dissolved.

-

Prepare the Oil Phase: In a separate beaker, combine all oil-soluble ingredients and emulsifiers.

-

Incorporate this compound: Heat the oil phase to 75-80°C. Add the this compound powder to the hot oil phase while stirring.[10][11] Continue to mix until it is fully dissolved.

-

Troubleshooting: If dissolution is difficult, pre-dissolving this compound in a suitable solvent like ethoxydiglycol before adding to the main oil phase can be effective.[10][11] Alternatively, the oil phase temperature can be carefully raised to ~110°C to facilitate dissolution before cooling back to the emulsification temperature.

-

-

Emulsification: Slowly add the hot oil phase to the hot water phase under continuous high-shear mixing (homogenization).

-

Cooling: Once the emulsion is formed, switch to gentle mixing and begin the cooling process.

-

Add Post-Formulation Ingredients: When the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrance.

-

Finalize: Adjust the pH if necessary and continue mixing until the formulation is uniform and has reached room temperature.

Caption: Workflow for incorporating this compound into an O/W emulsion.

Protocol for Incorporation into an Anhydrous (Water-Free) Formulation (e.g., Serum, Oil)

Procedure:

-

Combine all lipid carriers (e.g., squalane, caprylic/capric triglycerides) in a beaker.

-

Gently heat the oil blend to 60-80°C.

-

Slowly add the this compound powder to the warm oil under constant stirring.

-

Continue mixing until fully dissolved. For stubborn particles, use a mortar and pestle to blend a small amount of the oil with the powder before adding it back to the main batch.[10]

-

Cool to room temperature while stirring gently.

Mechanism of Action in Skin

This compound primarily functions by protecting the skin from oxidative damage caused by free radicals generated from UV radiation and pollution.[2] Once it penetrates the skin, it is thought to be hydrolyzed into ascorbic acid and palmitic acid, delivering the benefits of Vitamin C.[12]

Antioxidant Pathway

This compound donates an electron to neutralize reactive oxygen species (ROS), preventing them from damaging cellular components like lipids and proteins.[5] This action helps to reduce inflammation and prevent premature aging.[2][5]

Caption: Antioxidant mechanism of this compound in skin protection.

Collagen Synthesis

Ascorbic acid is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are critical for the stabilization of the collagen triple helix structure.[13] By delivering ascorbic acid to the dermis, this compound can help stimulate collagen production, improving skin firmness and reducing the appearance of wrinkles.[2][6][12]

Caption: Role of this compound in the collagen synthesis pathway.

Experimental Protocols for Efficacy and Stability

Protocol: Stability Testing via High-Performance Liquid Chromatography (HPLC)

This method determines the chemical stability of this compound in a finished formulation over time.[4][14]

Equipment and Reagents:

-

HPLC system with UV detector

-

C18 reverse-phase column

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (e.g., 0.02 M, pH 2.5)

-

This compound reference standard

-

Volumetric flasks, syringes, 0.45-µm membrane filters

-

Temperature-controlled stability chambers (e.g., 8°C, 25°C, 40°C)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 0.4 mg/mL) in methanol. Create a working standard (e.g., 0.04 mg/mL) by diluting the stock solution with methanol.[4]

-

Sample Preparation:

-

HPLC Conditions (Example):

-

Stability Study:

-

Place samples of the formulation in stability chambers at different conditions (e.g., 8°C, 25°C, 40°C, and 40°C with 75% relative humidity) in opaque, airtight containers.

-

At specified time points (e.g., 0, 1, 2, 3 months), withdraw samples and analyze them using the HPLC method described above.

-

Quantify the amount of this compound remaining by comparing the peak area of the sample to that of the reference standard. A study found that after 28 days in the dark, 37% of this compound remained in an emulsion, compared to only 8% of ascorbic acid.[4]

-

Protocol: Antioxidant Capacity via DPPH Free Radical Scavenging Assay

This spectrophotometric assay measures the ability of a formulation containing this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[16][17]

Equipment and Reagents:

-

UV-Vis Spectrophotometer

-

DPPH solution (e.g., 0.2 mM in methanol)

-

Methanol or Ethanol

-

Test sample (cosmetic formulation extracted in a suitable solvent)

-